

Application Notes & Protocols: Structural Elucidation of Ergostane Compounds Using NMR Spectroscopy

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Compound of Interest

Compound Name: *Ergostane*

Cat. No.: *B1235598*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Ergostane**-type steroids, a diverse class of C28 natural products, are predominantly found in fungi and exhibit a wide range of biological activities.^[1] Their structural complexity, characterized by a tetracyclic core and a varied side chain, necessitates powerful analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive method for the complete structural elucidation of these molecules in solution.^{[2][3]} This document provides a detailed overview of the application of modern 1D and 2D NMR techniques for determining the constitution and relative stereochemistry of **ergostane** compounds.

Core NMR Techniques for Structural Elucidation

The structural analysis of **ergostane** compounds relies on a suite of NMR experiments that provide complementary information about the molecule's carbon skeleton, proton environments, and spatial arrangement.

- 1D NMR Spectroscopy:
 - ¹H NMR (Proton NMR): This is often the first experiment performed. It provides information on the chemical environment of protons, their relative numbers (integration), and their connectivity through scalar (J) coupling (splitting patterns).^[4] For **ergostanes**,

characteristic signals include those for methyl groups (singlets and doublets), olefinic protons, and protons attached to oxygenated carbons.[5]

- ¹³C NMR (Carbon-13 NMR): This experiment reveals the number of non-equivalent carbons in the molecule and provides information about their chemical nature (e.g., sp³, sp², carbonyl).[4] Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.[6]
- DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[6][7] DEPT-135 experiments show CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while quaternary carbons are absent.[7] A DEPT-90 experiment will only show signals for CH groups.[7]
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds (²JHH, ³JHH).[8] It is crucial for tracing out proton-proton spin systems within the rings and the side chain of the **ergostane** skeleton.[5][9]
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (¹JCH).[8][10] It is the primary method for assigning protonated carbons in the ¹³C NMR spectrum.[9]
 - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[8][10] It is essential for connecting different spin systems identified by COSY and for identifying the positions of quaternary carbons and heteroatoms by observing long-range correlations from nearby protons.[5][9]
 - NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space (typically < 5 Å), irrespective of through-bond connectivity.[11][12] They are indispensable for determining the relative stereochemistry of the molecule, such as the cis/trans fusion of rings and the orientation of substituents.[5][13] ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[14][15]

Data Presentation: Representative NMR Data

The following tables summarize the ^1H and ^{13}C NMR chemical shift data for Ergosterol, a common **ergostane**, in CDCl_3 . This data serves as a reference for identifying the characteristic signals of the **ergostane** scaffold.

Table 1: ^1H and ^{13}C NMR Data for Ergosterol (in CDCl_3) (Data sourced from Biological Magnetic Resonance Bank, BMRB Entry: [bmse000494](#)^[16] and PubChem CID 444679^[17])

Position	^{13}C δ (ppm)	^1H δ (ppm)	Multiplicity, J (Hz)	DEPT
1	38.4	1.63, 1.25	m	CH_2
2	32.0	1.86, 1.55	m	CH_2
3	70.5	3.63	m	CH
4	40.8	2.47, 2.28	m	CH_2
5	139.8	-	-	C
6	119.6	5.39	dd, 5.7, 2.3	CH
7	116.4	5.57	dd, 5.7, 2.3	CH
8	141.3	-	-	C
9	46.3	1.76	m	CH
10	37.1	-	-	C
11	23.0	1.59, 1.48	m	CH_2
12	28.3	1.71, 1.46	m	CH_2
13	42.8	-	-	C
14	54.6	2.05	m	CH
15	21.1	1.98, 1.28	m	CH_2
16	28.3	1.90, 1.34	m	CH_2
17	55.8	1.99	m	CH
18	12.1	0.63	s	CH_3
19	16.3	0.94	s	CH_3
20	40.4	2.03	m	CH
21	21.1	1.04	d, 6.6	CH_3
22	135.6	5.18	dd, 15.3, 8.5	CH
23	132.0	5.22	dd, 15.3, 7.8	CH

24	42.8	1.88	m	CH
25	33.1	1.78	m	CH
26	20.0	0.84	d, 6.8	CH ₃
27	17.6	0.82	d, 6.8	CH ₃
28	19.7	0.92	d, 6.8	CH ₃

Experimental Workflow and Protocols

The systematic elucidation of an unknown **ergostane** structure follows a logical workflow, integrating data from multiple NMR experiments.

General Workflow

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// Edges start -> sample_prep; sample_prep -> nmr_1d; nmr_1d -> analyze_1d; analyze_1d ->
nmr_2d; nmr_2d -> analyze_2d; analyze_2d -> stereo; stereo -> structure; } } Caption: General
workflow for ergostane structural elucidation using NMR.
```

Detailed Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR data on a 500 MHz spectrometer. Parameters may require optimization based on the specific instrument, probe, and sample concentration.

Table 2: NMR Acquisition Protocols

Experiment	Pulse Program	Solvent	Temp (K)	Spectral Width (¹ H / ¹³ C)	Acquisition Time (s)	Relaxation Delay (s)	Number of Scans
¹ H NMR	zg30	CDCl ₃	298	12 ppm (~6000 Hz)	3.0	2.0	16-64
¹³ C NMR	zgpg30	CDCl ₃	298	220 ppm (~27500 Hz)	1.5	2.0	1024-4096
DEPT-135	dept135	CDCl ₃	298	220 ppm (~27500 Hz)	1.5	2.0	256-1024
COSY	cosygppf	CDCl ₃	298	12 ppm / 12 ppm	0.2	2.0	8-16
HSQC	hsqcetgpsisp2	CDCl ₃	298	12 ppm / 165 ppm	0.2	1.5	16-32
HMBC	hmbcgppndqf	CDCl ₃	298	12 ppm / 220 ppm	0.2	2.0	32-64
NOESY	noesygp_ph	CDCl ₃	298	12 ppm / 12 ppm	0.2	2.0	16-64
ROESY	roesyetgp	CDCl ₃	298	12 ppm / 12 ppm	0.2	2.0	16-64

Integrating 2D NMR Data for Structure Assembly

The power of 2D NMR lies in the ability to piece together molecular fragments by combining information from different experiments. The logical relationship between these experiments is key to solving the structure.

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FRAG [label="Build Molecular Fragments\n(e.g., Rings, Side Chain)", structure_node]; CONN  
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Relative Stereochemistry", structure_node];  
  
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[label="Assigns protonated carbons"];  
  
HSQC -> FRAG; COSY -> FRAG;  
  
FRAG -> HMBC [label="Correlates protons in one\nfragment to carbons in another"]; HMBC ->  
CONN;  
  
CONN -> NOESY [label="Confirms spatial relationships\nand assigns stereocenters"]; NOESY  
-> STEREO; } } Caption: Logical relationships in 2D NMR data integration for structure building.
```

Step-by-Step Analysis:

- Identify Spin Systems: Use the COSY spectrum to identify chains of coupled protons. In an **ergostane**, this helps trace connections within the A, B, C, and D rings and along the side chain.

- Assign Protonated Carbons: Use the HSQC spectrum to link every proton signal (from ^1H NMR) to its directly attached carbon (from ^{13}C NMR). This populates the molecular fragments with their respective C-H units.
- Connect the Fragments: The HMBC spectrum is crucial for assembling the complete carbon skeleton.^[5] For example, correlations from the angular methyl protons ($\text{H}_3\text{-}18$ and $\text{H}_3\text{-}19$) to nearby quaternary carbons (like C-10, C-13) and methines are key to linking the different rings and the side chain.
- Determine Relative Stereochemistry: Use the NOESY or ROESY spectrum to establish the 3D arrangement.^[5] Key correlations often involve those between the angular methyl groups ($\text{H}_3\text{-}18$, $\text{H}_3\text{-}19$) and axial protons on the steroid core, which helps define the ring conformations and junctions.^[5] For instance, a strong NOE between $\text{H}_3\text{-}18$ and H-20 can help define the stereochemistry at C-20 in the side chain.^[5]

By systematically applying this combination of NMR experiments, researchers can confidently determine the complete structure of novel **ergostane** compounds, which is a critical step in natural product-based drug discovery and development.

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